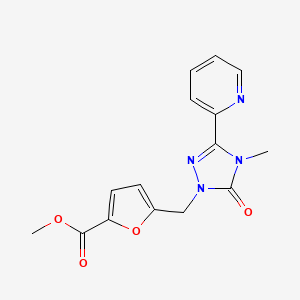

![molecular formula C13H10N2S B2810147 2-[(4-Aminophenyl)sulfanyl]benzonitrile CAS No. 1250596-32-7](/img/structure/B2810147.png)

2-[(4-Aminophenyl)sulfanyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

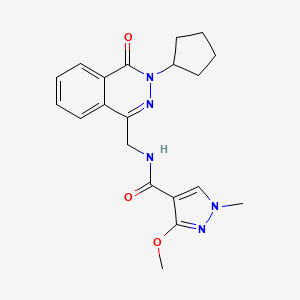

2-[(4-Aminophenyl)sulfanyl]benzonitrile is a chemical compound with the molecular weight of 226.3 . The IUPAC name for this compound is 2-[(4-aminophenyl)sulfanyl]benzonitrile .

Molecular Structure Analysis

The InChI code for 2-[(4-Aminophenyl)sulfanyl]benzonitrile is 1S/C13H10N2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Aminophenyl)sulfanyl]benzonitrile include its molecular weight of 226.3 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Metal Ions Extraction and Evaluation

A novel bisphthalonitrile derivative, synthesized through a nucleophilic aromatic substitution involving a compound related to 2-[(4-Aminophenyl)sulfanyl]benzonitrile, demonstrated high efficiency in extracting metal ions such as Ag(II) and Hg(II) through polymeric zinc(II) phthalocyanine. This application is significant for environmental remediation and recycling of precious metals (Gök & Gök, 2019).

Neuroimaging Agent Development

Research into derivatives of 2-[(4-Aminophenyl)sulfanyl]benzonitrile, specifically for neuroimaging, has shown promise. A study involving the synthesis and biological evaluation of an F-18 fluorobenzyl analogue of DASB, a compound related to 2-[(4-Aminophenyl)sulfanyl]benzonitrile, indicated potential for PET imaging applications. This could enhance research capabilities in studying brain disorders and the serotonin transporter (Garg et al., 2007).

Understanding Oxidative Loss in Wine

In the context of food chemistry, derivatives of 2-[(4-Aminophenyl)sulfanyl]benzonitrile have been investigated for their reactivity with quinones. Such studies provide insights into oxidative processes in wine, potentially leading to better preservation methods and understanding of flavor compound stability (Nikolantonaki & Waterhouse, 2012).

Exploring Molecular Structures and Electronic Properties

A foundational study into the nature of low-lying singlet states of a derivative of 2-[(4-Aminophenyl)sulfanyl]benzonitrile, specifically 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), provided insights into intramolecular charge transfer (ICT) states. Such research contributes to our understanding of molecular electronic structures and the design of novel optical and electronic materials (Köhn & Hättig, 2004).

Antimicrobial Compound Synthesis

The antimicrobial potential of compounds incorporating the benzoimidazole moiety, synthesized from precursors including 2-[(4-Aminophenyl)sulfanyl]benzonitrile, demonstrates the chemical's versatility in drug development. This research avenue holds promise for creating new antimicrobial agents against a range of pathogens (El-Meguid, 2014).

Propiedades

IUPAC Name |

2-(4-aminophenyl)sulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGPUIIHUVWKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminophenyl)sulfanyl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)

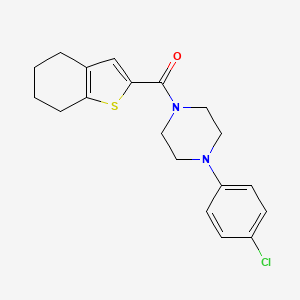

![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2810071.png)

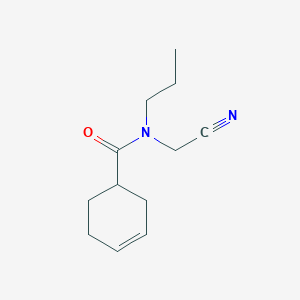

![5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2810079.png)

![methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2810081.png)

![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2810084.png)

![Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2810086.png)